molecular formula C7H8F2N2O B1449057 [6-(Difluoromethoxy)pyridin-2-yl]methanamine CAS No. 2044834-22-0

[6-(Difluoromethoxy)pyridin-2-yl]methanamine

Cat. No. B1449057
M. Wt: 174.15 g/mol
InChI Key: SXHYTHGSAWHLLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “[6-(Difluoromethoxy)pyridin-2-yl]methanamine” has been reported in the literature . For instance, the development of potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists featuring a pyridinyl methanol moiety has been described . Systematic optimization of pharmacological, physicochemical, and ADME properties of the original lead resulted in the identification of a novel and selective TRPV3 antagonist .


Molecular Structure Analysis

The molecular formula of “[6-(Difluoromethoxy)pyridin-2-yl]methanamine” is C7H8F2N2O . Its InChI Code is 1S/C7H8F2N2O/c8-7(9)12-6-2-1-5(3-10)4-11-6/h1-2,4,7H,3,10H2 .


Physical And Chemical Properties Analysis

“[6-(Difluoromethoxy)pyridin-2-yl]methanamine” has a molecular weight of 174.15 . It is recommended to be stored at 4°C .

Scientific Research Applications

Photophysical Behaviors

  • The ligand derived from [6-(Difluoromethoxy)pyridin-2-yl]methanamine exhibits specific photophysical behaviors, including red-shifts in fluorescence and quenching effects in the presence of certain metal ions. These properties are useful for studying the interaction of ligands with various metal ions and for developing potential optical materials or sensors (Li Ping-hua, 2010).

Catalytic Applications

  • Derivatives of [6-(Difluoromethoxy)pyridin-2-yl]methanamine have been used in the synthesis of unsymmetrical pincer palladacycles, demonstrating good activity and selectivity in catalytic applications. This has implications for organic synthesis and material science (Gavin W. Roffe et al., 2016).

Schiff Base Synthesis

  • Schiff bases derived from 3-aminomethyl pyridine, a relative of [6-(Difluoromethoxy)pyridin-2-yl]methanamine, have been synthesized and shown potential as anticonvulsant agents (S. Pandey & R. Srivastava, 2011).

Photocytotoxicity in Cancer Research

  • Iron(III) complexes with Schiff bases related to [6-(Difluoromethoxy)pyridin-2-yl]methanamine display significant photocytotoxicity in cancer cells, highlighting their potential in cancer therapy (Uttara Basu et al., 2015).

Water Oxidation Research

  • Complexes containing [6-(Difluoromethoxy)pyridin-2-yl]methanamine analogs have been studied for their ability to catalyze water oxidation, an important reaction in the field of sustainable energy (Manohar Vennampalli et al., 2014).

Ligand Exchange and Spin State Equilibria Studies

  • The ligand exchange and spin state equilibria of Fe(II) complexes based on ligands similar to [6-(Difluoromethoxy)pyridin-2-yl]methanamine have been investigated, contributing to our understanding of coordination chemistry and molecular physics (A. Draksharapu et al., 2012).

Polymerization Catalysts

  • Zinc(II) complexes with derivatives of [6-(Difluoromethoxy)pyridin-2-yl]methanamine have been used as pre-catalysts for the polymerization of lactide, highlighting applications in polymer chemistry (Kyuong Seop Kwon et al., 2015).

Palladium and Platinum Complexes in Cancer Therapy

  • Palladium and platinum complexes with Schiff base ligands related to [6-(Difluoromethoxy)pyridin-2-yl]methanamine have shown significant anticancer activity, offering potential in medicinal chemistry and oncology (S. Mbugua et al., 2020).

Ambient-Temperature Synthesis

  • Novel compounds derived from [6-(Difluoromethoxy)pyridin-2-yl]methanamine have been synthesized at ambient temperature, contributing to the field of synthetic organic chemistry (Diana Becerra et al., 2021).

Safety And Hazards

“[6-(Difluoromethoxy)pyridin-2-yl]methanamine” is classified as Acute Tox. 4 H302, Skin Corr. 1B H314, and STOT SE 3 H335 (Respiratory tra…) (inhalation) H335 . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[6-(difluoromethoxy)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-7(9)12-6-3-1-2-5(4-10)11-6/h1-3,7H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHYTHGSAWHLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(Difluoromethoxy)pyridin-2-yl]methanamine

CAS RN

2044834-22-0
Record name [6-(difluoromethoxy)pyridin-2-yl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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